1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridinyl Group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.
Decyl Chain Addition: The decyl group can be added through an alkylation reaction using a decyl halide.
Formation of the Carboxamide Group: This can be achieved through the reaction of the intermediate compound with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The pyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction may yield quinoline alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Pyridinyl Derivatives: Compounds with pyridinyl groups attached to different cores.
Carboxamide Derivatives: Compounds with carboxamide groups attached to various cores.
Uniqueness
1-Decyl-4-hydroxy-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H31N3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-decyl-4-hydroxy-2-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-2-3-4-5-6-7-8-13-18-28-20-15-10-9-14-19(20)23(29)22(25(28)31)24(30)27-21-16-11-12-17-26-21/h9-12,14-17,29H,2-8,13,18H2,1H3,(H,26,27,30) |
InChI Key |
NQFDBAXIFKEEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Origin of Product |
United States |
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